molecular formula C13H21ClO5 B3262588 2,6-Di-t-butylpyrylium perchlorate CAS No. 35770-52-6

2,6-Di-t-butylpyrylium perchlorate

Cat. No.: B3262588
CAS No.: 35770-52-6
M. Wt: 292.75 g/mol
InChI Key: PFWZCMLEAQIEJF-UHFFFAOYSA-M
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Description

2,6-Di-t-butylpyrylium perchlorate (CAS 35770-52-6) is a sterically hindered pyrylium salt of significant value in organic synthesis and materials science. Its primary research application is as a versatile precursor in the synthesis of near-infrared (NIR) absorbing squarylium dyes . These dyes are critical components in the development of optical recording media, organic solar cells, and nonlinear optical materials . The compound also serves as a key starting material for the preparation of highly sterically hindered pyridine derivatives, such as 2,6-di-tert-butyl-4-methylpyridine, a base known for its selectivity for Brønsted acids over Lewis acids . The synthesis of this pyrylium salt is typically achieved through the reaction of pivaloyl chloride with tert-butyl alcohol, followed by treatment with a strong acid to form the salt, with the trifluoromethanesulfonate salt being a common and non-explosive intermediate that can be converted to the perchlorate . The mechanism of action for this reagent is defined by its electrophilic pyrylium ring, which is stabilized by the bulky tert-butyl substituents at the 2- and 6-positions . This structure allows it to participate in photochemical alkylation reactions with reagents like tetraalkylstannanes and undergo ring transformation to form valuable heterocycles. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2,6-ditert-butylpyrylium;perchlorate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21O.ClHO4/c1-12(2,3)10-8-7-9-11(14-10)13(4,5)6;2-1(3,4)5/h7-9H,1-6H3;(H,2,3,4,5)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFWZCMLEAQIEJF-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=[O+]C(=CC=C1)C(C)(C)C.[O-]Cl(=O)(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Di-t-butylpyrylium perchlorate typically involves the reaction of 2,6-di-tert-butylphenol with a suitable oxidizing agent. One common method includes the use of perchloric acid as the oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the pyrylium ion, which is then stabilized by the perchlorate anion.

Industrial Production Methods

While specific industrial production methods for 2,6-Di-t-butylpyrylium perchlorate are not widely documented, the general approach involves large-scale oxidation reactions using industrial-grade reagents and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Di-t-butylpyrylium perchlorate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state products.

    Reduction: It can be reduced using reducing agents such as sodium borohydride, leading to the formation of 4H-pyran derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the pyrylium ring.

Common Reagents and Conditions

    Oxidation: Perchloric acid or other strong oxidizing agents.

    Reduction: Sodium borohydride or similar reducing agents.

    Substitution: Nucleophiles such as sodium cyanide, tert-butylmagnesium chloride, or bromide.

Major Products Formed

    Oxidation: Higher oxidation state pyrylium derivatives.

    Reduction: 4H-pyran derivatives and dienones.

    Substitution: Various substituted pyrylium compounds, including 2,6-di-tert-butylpyridine and 4-tert-butyl derivatives.

Scientific Research Applications

2,6-Di-t-butylpyrylium perchlorate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, although specific medical applications are still under research.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2,6-Di-t-butylpyrylium perchlorate involves its ability to act as an electrophile due to the positive charge on the pyrylium ring. This electrophilic nature allows it to interact with nucleophiles, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights two closely related pyrylium perchlorates, enabling a comparative analysis of substituent effects on physical and chemical properties:

Table 1: Key Properties of 2,6-Di-t-butylpyrylium Perchlorate Derivatives

Compound Name Substituents (Position) Melting Point (°C) UV-Vis λmax (nm) Elemental Analysis (C, H, N)
2,6-Di-t-butyl-4-(6-nitro-2,1-benzisoxazol-3-yl)pyrylium perchlorate (6b) 2,6-t-Bu; 4-nitro-benzisoxazole 244–245 244 C: 52.8%; H: 5.1%; N: 6.1%
4-(2,1-Benzisoxazol-3-yl)-2,6-diphenylpyrylium perchlorate (6c) 2,6-Ph; 4-benzisoxazole 263–264 C: 63.9%; H: 3.6%; N: 3.1%

Key Observations:

However, 6c exhibits a higher melting point (263–264°C vs. 244–245°C), suggesting stronger intermolecular forces (e.g., π-π stacking from phenyl groups) . The nitro substituent in 6b introduces electron-withdrawing effects, which may polarize the pyrylium ring and influence reactivity or spectral properties (e.g., UV-Vis absorption at 244 nm) .

Synthetic Yields and Purity :

  • Both compounds are synthesized in high yield using perchloric acid in acetic acid, with elemental analysis matching theoretical values, indicating reliable synthetic protocols .

Microbial perchlorate reduction pathways (e.g., in Sulfurospirillum multivorans) may degrade the counterion under specific conditions, though this organism’s inability to fully reduce perchlorate suggests moderate environmental persistence .

Research Implications and Limitations

The absence of direct data on the unsubstituted 2,6-Di-t-butylpyrylium perchlorate in the provided evidence limits the scope of this comparison. However, insights from 6b and 6c underscore the critical role of substituents in modulating physical properties and reactivity. Future studies should explore:

  • The parent compound’s spectral data (e.g., NMR, IR) and thermal stability.
  • Comparative kinetic studies on nucleophilic substitution reactions.
  • Environmental fate analyses, particularly in contexts involving microbial perchlorate reduction .

Q & A

Q. What are the optimal synthetic routes for preparing 2,6-Di-t-butylpyrylium perchlorate, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves reacting a pyrylium precursor with perchloric acid in acetic acid. For example, analogous compounds like 4-(2,1-benzisoxazol-3-yl)-2,6-diphenylpyrylium perchlorate are prepared by adding perchloric acid to a precursor solution, yielding the product quantitatively . Key variables include:

  • Acid concentration : Excess perchloric acid ensures complete ion exchange but may require neutralization steps.
  • Solvent choice : Acetic acid is preferred for its ability to stabilize reactive intermediates.
  • Temperature : Room temperature or mild heating (40–50°C) avoids decomposition of the pyrylium core.
  • Crystallization : Slow evaporation or cooling enhances crystal purity.

Q. What spectroscopic and analytical techniques are essential for confirming the structural integrity of 2,6-Di-t-butylpyrylium perchlorate?

Methodological Answer:

  • Elemental Analysis : Used to verify empirical formulas (e.g., C, H, N within ±0.3% of theoretical values) .
  • IR Spectroscopy : Identifies characteristic pyrylium ring vibrations (e.g., C=O stretching at ~1640 cm⁻¹) and perchlorate ion bands (~1100 cm⁻¹) .
  • UV-Vis Spectroscopy : Pyrylium salts exhibit strong absorption in the 240–300 nm range due to π→π* transitions .
  • X-ray Crystallography : Resolves steric effects of t-butyl groups and confirms counterion geometry .

Q. Challenges :

  • Hygroscopicity : Perchlorate salts require dry handling to avoid hydration artifacts.
  • Thermal instability : Melting points (e.g., 244–245°C) should be measured under inert atmospheres .

Advanced Research Questions

Q. How do steric effects from the t-butyl groups influence the reactivity of 2,6-Di-t-butylpyrylium perchlorate in organic transformations?

Methodological Answer: The bulky t-butyl groups hinder nucleophilic attack at the pyrylium core, directing reactivity toward:

  • Electrophilic aromatic substitution : Steric shielding favors para positions in aromatic systems.
  • Coordination chemistry : The pyrylium cation can act as a ligand for transition metals, but steric bulk limits complex stability .
  • Solubility : Enhanced lipophilicity improves solubility in non-polar solvents, enabling use in phase-transfer catalysis.

Case Study :
In benzopyrylium-based probes, steric hindrance reduces non-specific interactions, improving selectivity for sulfite detection .

Q. How can researchers resolve contradictions in reported biological activity data for pyrylium perchlorates, such as non-monotonic dose responses?

Methodological Answer: Non-monotonic responses (e.g., thyroid disruption at low but not high perchlorate doses ) require:

  • Dose-range optimization : Test logarithmic dilutions (e.g., 0.1–100 ppm) to capture threshold effects.
  • Compensation mechanisms : Monitor adaptive responses like thyroid follicle hyperplasia .
  • Endpoint selection : Combine morphological (e.g., gonad histology) and molecular (e.g., hormone assays) metrics.

Q. Data Analysis Framework :

FactorConsiderationExample from Evidence
Hormonal feedbackT3/T4 levels may stabilize via hyperplasiaStickleback thyroid studies
Tissue-specific uptakeGonads vs. thyroid accumulation ratesDifferential gonad effects

Q. What computational strategies are effective for modeling the electronic properties of 2,6-Di-t-butylpyrylium perchlorate?

Methodological Answer:

  • DFT Calculations : Predict HOMO/LUMO gaps to explain UV-Vis spectra and redox behavior .
  • Molecular Dynamics : Simulate steric interactions in solvent environments to guide synthetic design.
  • Charge Distribution Analysis : Quantify charge delocalization in the pyrylium ring to rationalize electrophilicity.

Case Study :
Quantum chemical computations on nickel-perchlorate complexes revealed ligand field splitting patterns, aiding in spectroscopy assignments .

Q. How can reproducibility challenges in synthesizing 2,6-Di-t-butylpyrylium perchlorate be mitigated across laboratories?

Methodological Answer:

  • Standardized Protocols : Precisely control stoichiometry, solvent purity, and crystallization rates .
  • Analytical Cross-Validation : Use orthogonal techniques (e.g., NMR, HRMS) to confirm purity, as commercial samples often lack data .
  • Collaborative Repositories : Share crystallographic data (e.g., CCDC entries) to benchmark structural outcomes.

Q. Recommendations :

  • Avoid deviations in workup steps (e.g., washing with ethanol/ether vs. acetone).
  • Document trace impurities (e.g., residual acetic acid) via ion chromatography .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Di-t-butylpyrylium perchlorate
Reactant of Route 2
2,6-Di-t-butylpyrylium perchlorate

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